molecular formula C11H20FNO4 B13910161 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid

4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid

Cat. No.: B13910161
M. Wt: 249.28 g/mol
InChI Key: JHYIHEBULJWGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is a fluorinated pentanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl substituent at position 4, and a fluorine atom at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide chemistry.

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

2-fluoro-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-11(4,5)6-7(12)8(14)15/h7H,6H2,1-5H3,(H,13,16)(H,14,15)

InChI Key

JHYIHEBULJWGGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Substituent Variations in Pentanoic Acid Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogous Boc-protected pentanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) pKa (Predicted) Key Features
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid (Target) C₁₁H₁₉FNO₄ 260.28 -F (2), -CH₃ (4), -Boc-NH (4) Not reported Fluorine enhances electronegativity; methyl increases steric bulk
2-{[(tert-Butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid C₁₂H₂₀F₃NO₄ 299.29 -CF₃ (2), -CH₃ (4), -Boc-NH (2) 2.48 ± 0.41 Trifluoromethyl boosts lipophilicity; lower acidity
2-([(tert-Butoxy)carbonyl]amino)-4,4-difluoropentanoic acid C₁₀H₁₆F₂NO₄ 260.24 -F (4,4), -Boc-NH (2) Not reported Difluoro substitution may alter conformation and solubility
2-([(tert-Butoxy)carbonyl]amino)-4-methoxypentanoic acid C₁₁H₂₁NO₅ 247.29 -OCH₃ (4), -Boc-NH (2) Not reported Methoxy improves solubility but reduces metabolic stability
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid C₂₃H₂₉NO₄ 383.48 -Biphenyl (5), -CH₃ (2), -Boc-NH (4) Not reported Biphenyl adds aromaticity; higher molecular weight

Key Observations :

  • Fluorine vs.
  • Steric Effects : The 4-methyl group in the target compound introduces steric hindrance, which may influence binding affinity in biological systems compared to the 4-methoxy derivative .
  • Acidity : The trifluoromethyl-substituted compound exhibits a pKa of ~2.48, suggesting moderate acidity, while the target compound’s acidity remains uncharacterized but likely higher due to the electron-withdrawing fluorine .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid, also referred to as (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀FNO₄
  • Molecular Weight : 249.28 g/mol
  • CAS Number : 857026-03-0
  • SMILES Notation : CC(C(C(=O)N(C(=O)OC(C)(C)C)C(=O)O)F)C(C)(C)

The biological activity of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is primarily attributed to its role as an amino acid derivative. It may act as an inhibitor of certain enzymatic pathways, influencing metabolic processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Research indicates that derivatives of fluorinated amino acids can exhibit anticancer activity by interfering with protein synthesis and cellular metabolism.
  • Neuroprotective Effects : Some studies have shown that similar compounds may provide neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Properties A study demonstrated that tert-butoxycarbonyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic formulations.
Anticancer Activity In vitro assays indicated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis.
Neuroprotective Study A recent study highlighted the neuroprotective effects of similar compounds in models of oxidative stress, showing reduced neuronal death and improved survival rates.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies should focus on:

  • Acute Toxicity : Determining lethal doses in animal models.
  • Chronic Exposure : Evaluating long-term effects on organ systems.
  • Mutagenicity Tests : Assessing potential genetic damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.